N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
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Overview
Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core with a tert-butyl group and an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The tert-butyl group is introduced via alkylation reactions, and the isobutyramide moiety is attached through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit interesting interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide include other thienopyrazoles and related heterocyclic compounds. Examples include:
- Thieno[3,4-c]pyrazole derivatives with different substituents.
- Pyrazole-based compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements. The presence of the tert-butyl group and the isobutyramide moiety imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21N3OS |
---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C13H21N3OS/c1-8(2)12(17)14-11-9-6-18-7-10(9)15-16(11)13(3,4)5/h8H,6-7H2,1-5H3,(H,14,17) |
InChI Key |
HKGMVYQSRKNJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C2CSCC2=NN1C(C)(C)C |
Origin of Product |
United States |
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